![molecular formula C11H13BrN4O2 B12953653 tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents followed by the introduction of the tert-butyl carbamate group. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can also participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .
Scientific Research Applications
Chemistry: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a versatile intermediate for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: The compound’s applications in industry are primarily related to its use in the synthesis of advanced materials and specialty chemicals. It may also find use in the development of agrochemicals and other fine chemicals .
Mechanism of Action
The specific mechanism of action for tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate binding to molecular targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
- tert-Butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
- tert-Butyl (6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- 3,6-Dibromopyrazolo[1,5-a]pyrimidine
- Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is unique due to the specific position of the bromine atom and the tert-butyl carbamate group. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H13BrN4O2 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-6-9-13-5-4-7(12)16(9)15-8/h4-6H,1-3H3,(H,14,15,17) |
InChI Key |
FZCRAEBQMBSIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C(=CC=NC2=C1)Br |
Origin of Product |
United States |
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